molecular formula C18H25N3O2 B2921140 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide CAS No. 941980-13-8

2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide

Cat. No.: B2921140
CAS No.: 941980-13-8
M. Wt: 315.417
InChI Key: BHMWGJWALGUJKT-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound with the CAS registry number 941980-13-8 and a molecular formula of C 18 H 25 N 3 O 2 . It has a molecular weight of 315.41 g/mol . This molecule features a piperazine core substituted with a benzyl group, linked through an acetamide bridge to a cyclopentyl ring. This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel pharmacologically active compounds. As a piperazine derivative, it serves as a key scaffold for developing molecules that interact with central nervous system (CNS) targets, such as neurotransmitter receptors. Researchers utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for creating more complex chemical entities. The compound is offered with a guaranteed purity of 90% or higher and is available for procurement in various quantities to suit different research needs, from small-scale screening (e.g., 3-5 mg) to larger-scale synthesis (e.g., 50 mg) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17(19-16-8-4-5-9-16)18(23)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMWGJWALGUJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves multi-step chemical processes. One common method includes the reductive amination of benzylpiperazine with cyclopentanone, followed by acylation with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide involves its interaction with specific molecular targets. It is believed to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction increases the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, thereby exerting its effects .

Comparison with Similar Compounds

AChE Inhibition Potential

  • Electron-Withdrawing Substituents : Compound 4a (IC50 = 0.91 µM) demonstrates that ortho-Cl on the benzyl ring significantly enhances AChE inhibition, likely due to optimized electronic interactions with the enzyme’s active site . In contrast, the unsubstituted benzyl group in the target compound may result in lower potency.

Pharmacokinetic Considerations

  • CNS Penetration: The cyclopentylamide group may enhance blood-brain barrier penetration relative to bulkier substituents like phenoxyphenyl () or quinazolinone (), which could hinder passive diffusion .
  • Metabolic Stability : Acetylpiperazine derivatives (e.g., ) risk faster metabolic clearance due to the acetyl group’s susceptibility to hydrolysis, whereas the benzylpiperazine core in the target compound may offer greater stability .

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to various biological activities, including anticancer properties and effects on steroid receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}

This structure includes a piperazine ring, a cyclopentyl group, and an oxoacetamide moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment and hormonal regulation.

Antitumor Activity

A study focused on related compounds has shown promising antitumor activity. For instance, N-methylquinazolin-4-amines, which share structural similarities, demonstrated significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM. These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Target Cell LinesMechanism of Action
N-methylquinazolin-4-amines0.029 - 0.147HepG2, A549, MCF7G2/M arrest, apoptosis
2-(4-benzylpiperazin-1-yl) derivativesTBDTBDTBD

CYP11A1 Inhibition

Another significant aspect of the biological activity of this compound is its potential as a CYP11A1 inhibitor. CYP11A1 is crucial in steroidogenesis, and inhibitors can have therapeutic implications for conditions related to steroid hormone imbalances. The compound has been suggested as a candidate for treating androgen receptor-dependent diseases .

Case Studies and Research Findings

Recent patents have highlighted the use of similar compounds as therapeutic agents targeting steroid receptors. For example, studies have indicated that these compounds can effectively modulate steroid hormone levels in vivo, providing a basis for their use in treating hormone-dependent conditions .

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